2,6-Dioxaspiro[4.5]decane-9-carboxylicacid
Description
Historical Context and Discovery Pathways of Spiroketals with Carboxylic Acid Functionality
The history of spiro compounds dates back to the work of Adolf von Baeyer in the late 19th and early 20th centuries. However, the synthesis and characterization of spiroketals, particularly those bearing functional groups like carboxylic acids, is a more recent development. The general approach to synthesizing spiroketals often involves the acid-catalyzed reaction of a diol with a ketone or aldehyde. For spiroketals with a carboxylic acid, the synthetic strategy must accommodate this reactive functional group.
One common pathway involves the use of a starting material that already contains the carboxylic acid moiety or a precursor group that can be later converted to a carboxylic acid. For instance, the synthesis of the related compound, 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid, can be achieved through the ketalization of a cyclohexanone (B45756) derivative that bears a carboxyl group or its ester. Another approach involves the modification of a pre-formed spiroketal. For example, a spiroketal with an appropriate functional group could be oxidized to yield the desired carboxylic acid. The synthesis of novel 1,4-dioxaspiro compounds from oleic acid, which involves the formation of a diol followed by ketalization, showcases a modern approach to creating functionalized spiro compounds. researchgate.net
Structural Significance within the Spiroketal Class of Organic Molecules
The structure of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid is notable for several reasons. The spiroketal core imparts a rigid, three-dimensional geometry to the molecule. This defined spatial arrangement is a key feature in the design of molecules for applications in medicinal chemistry and materials science, where specific conformations are often required for biological activity or material properties. The presence of two oxygen atoms in the heterocyclic rings also introduces polarity and the potential for hydrogen bonding.
The position of the carboxylic acid group at the 9-position of the decane (B31447) ring system is also significant. This places the functional group on the six-membered ring of the spiroketal. The reactivity and properties of the carboxylic acid will be influenced by the stereoelectronic effects of the adjacent spiroketal system. Conversely, the carboxylic acid group provides a handle for further chemical modifications, such as the formation of esters, amides, or other derivatives. This functionalization is crucial for tuning the molecule's properties for specific applications. The structural isomer, 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid, where the carboxylic acid is at a different position, would exhibit different chemical and physical properties due to the change in the electronic environment and steric accessibility of the carboxyl group.
Current Research Landscape and Emerging Academic Interests
While direct research on 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid is limited, the broader field of functionalized spiroketals is an active area of academic and industrial research. Spiroketals are recognized as important pharmacophores and are found in a variety of biologically active natural products. Consequently, there is significant interest in the development of new synthetic methods for their preparation and in the exploration of their potential as therapeutic agents.
Emerging interests in this area include the development of enantioselective methods for the synthesis of chiral spiroketals. researchgate.net The inherent chirality of many spiroketals makes them attractive targets for asymmetric synthesis. The use of spiroketal-containing building blocks in the synthesis of complex molecules is another area of active research. For example, functionalized spiro compounds are used as intermediates in the synthesis of agrochemicals and pharmaceuticals. The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a key element in the synthesis of the antiviral drug ledipasvir (B612246) highlights the pharmaceutical relevance of spirocyclic carboxylic acids. mdpi.com Furthermore, the incorporation of spiroketal units into polymers and other materials is being explored to create materials with novel properties.
Scope and Objectives of Research Endeavors on 2,6-Dioxaspiro[4.5]decane-9-carboxylic Acid
Given the structural features of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, future research endeavors could focus on several key areas. A primary objective would be the development of an efficient and stereoselective synthesis of this specific isomer. This would provide the necessary material to explore its chemical and physical properties in detail.
A second objective would be to investigate its potential as a building block in organic synthesis. The carboxylic acid functionality allows for its incorporation into larger molecules, and the rigid spiroketal core could be used to control the conformation of these molecules. This could be particularly valuable in the design of new pharmaceuticals or materials.
A third area of research could explore the biological activity of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid and its derivatives. Given that many spiroketals exhibit biological activity, it is plausible that this compound could have interesting pharmacological properties. This would involve screening the compound against a variety of biological targets.
Finally, the physicochemical properties of this molecule could be studied in detail. This would include measurements of its solubility, pKa, and other parameters that are important for its potential applications. Due to the scarcity of data for the target compound, the properties of a closely related isomer are presented below as a reference.
Physicochemical Properties of 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid (Isomer)
| Property | Value |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 101-103 °C |
| Boiling Point (Predicted) | 342.0 ± 37.0 °C |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ |
Data for 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid is provided as a reference due to the lack of available data for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,6-dioxaspiro[4.5]decane-9-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-1-3-13-9(5-7)2-4-12-6-9/h7H,1-6H2,(H,10,11) |
InChI Key |
SGUJPGPYNBCHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCOC2)CC1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dioxaspiro 4.5 Decane 9 Carboxylic Acid and Its Stereoisomers
Retrosynthetic Analysis and Key Disconnections for the Spiroketal Core
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2,6-dioxaspiro[4.5]decane-9-carboxylic acid, the key structural feature is the spiroketal core. The primary disconnections involve breaking the two C-O bonds of the ketal.
A logical retrosynthetic disconnection of the 2,6-dioxaspiro[4.5]decane core points to an acyclic hydroxy ketone or a related precursor. This strategy simplifies the complex bicyclic system into a more manageable linear molecule. The carboxylic acid group can be envisioned as being introduced at a later stage through functional group interconversion from a suitable precursor, such as an alcohol or an ester.
Enantioselective and Diastereoselective Synthesis
Controlling the stereochemistry of the spiroketal center is a significant challenge in the synthesis of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers.
Chiral Auxiliary-Mediated Synthesis
One effective strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org
In the context of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid synthesis, a chiral auxiliary can be attached to an acyclic precursor. This auxiliary then directs the facial selectivity of the cyclization reaction, leading to the preferential formation of one diastereomer of the spiroketal. For instance, chiral sulfoxide (B87167) auxiliaries have been successfully used in the asymmetric synthesis of bisbenzannulated spiroketals. rsc.org The diastereomers formed can be separated, and subsequent removal of the auxiliary yields the enantiopure spiroketal. rsc.org
| Chiral Auxiliary Type | Example | Key Feature | Reference |
| Oxazolidinones | Evans auxiliaries | Control of alkylation and aldol (B89426) reactions | wikipedia.org |
| Camphorsultam | Oppolzer's sultam | Used in a variety of asymmetric transformations | wikipedia.org |
| Chiral Alcohols | 8-phenylmenthol | Used in asymmetric Diels-Alder reactions | wikipedia.org |
| Chiral Sulfoxides | Diaryl sulfoxides | Control of electrophilic additions | rsc.org |
The development of stereocontrolled synthetic routes is crucial for accessing specific stereoisomers of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid, which is essential for studying its biological properties and potential applications.
Asymmetric Catalysis in Spiroketal Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it requires only a catalytic amount of a chiral molecule to generate a large quantity of the desired enantiomer.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, such as phosphoric acids, have been shown to be effective catalysts for asymmetric spiroketalization reactions. researchgate.net These catalysts can activate a precursor dihydroxy-ketoester of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid, facilitating the cyclization in a stereocontrolled manner. The chiral environment provided by the catalyst directs the formation of one enantiomer of the spiroketal over the other. Atroposelective amidation and esterification of carboxylic acids have also been achieved using organocatalysts, which could be a potential route for the synthesis of derivatives of the target molecule. thieme-connect.de
The following table outlines a potential organocatalytic approach.
| Organocatalyst Type | Proposed Mechanism | Expected Outcome |
| Chiral Phosphoric Acid | Activation of a dihydroxy-ketoester precursor through hydrogen bonding, followed by enantioselective spiroketalization. researchgate.net | High enantioselectivity in the formation of the spiroketal center. |
Transition metal catalysis is a highly versatile and efficient method for constructing complex molecular architectures, including spiroketals. rsc.orgresearchgate.netresearchgate.net Various transition metals, such as gold, palladium, and iridium, have been used to catalyze spiroketalization reactions. rsc.orgresearchgate.net For the synthesis of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid, a chiral transition metal complex could catalyze the cyclization of a suitable precursor, such as an alkynediol bearing a carboxylic acid moiety. The chiral ligands coordinated to the metal center would control the stereochemical outcome of the reaction, leading to the formation of an enantiomerically enriched product. For example, gold-catalyzed asymmetric spiroketalization has been a subject of recent investigations. rsc.org
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of chiral 2,6-dioxaspiro[4.5]decane-9-carboxylic acid, a biocatalytic approach could involve the kinetic resolution of a racemic mixture of the corresponding ester. researchgate.net Lipases are commonly used enzymes for this purpose. In a typical kinetic resolution, a lipase (B570770) would selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. The resulting mixture of the unreacted ester and the hydrolyzed carboxylic acid can then be separated. This method can provide access to both enantiomers of the target compound. researchgate.netnih.gov
| Enzyme | Reaction Type | Substrate | Products |
| Lipase | Kinetic Resolution (Hydrolysis) | Racemic methyl 2,6-dioxaspiro[4.5]decane-9-carboxylate | (R)-2,6-Dioxaspiro[4.5]decane-9-carboxylic acid and (S)-methyl 2,6-dioxaspiro[4.5]decane-9-carboxylate (or vice versa) |
Chiral Resolution Techniques for Enantiomer Separation
When a racemic mixture of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid is synthesized, chiral resolution techniques can be employed to separate the enantiomers.
One of the most common methods for the resolution of carboxylic acids is the formation of diastereomeric salts with a chiral amine. wikipedia.orglibretexts.org The racemic carboxylic acid is treated with an enantiomerically pure chiral amine, such as brucine (B1667951) or (R)-1-phenylethylamine, to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid.
Another powerful technique for the separation of enantiomers is chiral high-performance liquid chromatography (HPLC). tcichemicals.com A racemic mixture of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid or its ester derivative can be passed through a column containing a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. tcichemicals.com
A method for the resolution of carboxylic acids that are sensitive to conventional hydrolysis involves the formation of diastereomeric propargylic esters. These esters can be separated by chromatography, and the carboxylic acids can be regenerated under mild, neutral conditions using a copper(I) catalyst. nih.gov
Diastereomeric Salt Formation and Crystallization
A well-established method for resolving a racemic mixture of a carboxylic acid involves its conversion into a mixture of diastereomeric salts. libretexts.org This is achieved by reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org The resulting diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, melting point, and boiling point. libretexts.org
The process involves the formation of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base). libretexts.org These salts are not mirror images and thus have distinct solubilities in a given solvent. libretexts.org This difference allows for their separation through fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved.
After separation by filtration, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent, which can often be recovered and reused. libretexts.org The success of this method depends on the availability of suitable chiral resolving agents and the significant difference in solubility between the formed diastereomeric salts. libretexts.org
Commonly used chiral resolving agents for carboxylic acids are naturally occurring and synthetic amines.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Source |
|---|---|---|
| Brucine | Alkaloid | Natural |
| Strychnine | Alkaloid | Natural |
| Quinine | Alkaloid | Natural |
| Quinidine | Alkaloid | Natural |
| (S)-phenylethylamine | Amine | Synthetic |
| 2-amino-1-butanol | Amino Alcohol | Synthetic |
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly strategy for obtaining enantiomerically pure compounds. mdpi.com This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. mdpi.comresearchgate.net
In the context of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, a lipase could be used to catalyze an enantioselective esterification or transesterification reaction. The enzyme would selectively convert one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the other enantiomer (the S-enantiomer) unreacted in its carboxylic acid form.
The resulting mixture, containing an ester of one enantiomer and the carboxylic acid of the other, can then be easily separated using standard chemical techniques like extraction or chromatography. The ester can be subsequently hydrolyzed to yield the pure enantiomer of the carboxylic acid. The efficiency of this process is determined by the enzyme's activity and enantioselectivity (E-value). mdpi.com Dynamic kinetic resolution (DKR) is an advanced version of this technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired pure enantiomer. rsc.org
Table 2: Key Aspects of Enzymatic Kinetic Resolution
| Parameter | Description |
|---|---|
| Enzyme | Typically lipases (e.g., from Candida antarctica, Candida rugosa) are used for their broad substrate specificity and high stability. mdpi.com |
| Reaction | Enantioselective esterification or transesterification of the carboxylic acid group. |
| Acyl Donor | An alcohol or an activated ester (e.g., isopropenyl acetate) is used in the reaction. mdpi.com |
| Solvent | Organic solvents or ionic liquids can be used to create a stable environment for the enzyme and influence its efficiency. mdpi.com |
| Separation | The resulting product (ester) and unreacted substrate (acid) are separated based on their different chemical properties. |
Chromatographic Enantioseparation Methodologies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a highly effective method for the analytical and preparative separation of enantiomers. researchgate.net This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained on the column longer than the other. sigmaaldrich.com
For the separation of acidic compounds like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective under normal-phase conditions. researchgate.net Other CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin), are also capable of resolving a wide range of amino and carboxylic acids. mdpi.com The choice of mobile phase is crucial and is optimized to achieve the best resolution. researchgate.net While primarily an analytical tool for determining enantiomeric purity, preparative chiral chromatography can be used to isolate small quantities of pure enantiomers. researchgate.netnih.gov
Table 3: Common Chiral Stationary Phases (CSPs) for Carboxylic Acid Resolution
| CSP Type | Chiral Selector Example | Typical Mobile Phase |
|---|---|---|
| Polysaccharide-based | Amylose (B160209) or Cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD-H) | Normal-phase (e.g., alkane/alcohol mixtures) |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin (e.g., CHIROBIOTIC T) | Reversed-phase, Polar Ionic, Polar Organic |
| Pirkle-type (Brush-type) | Dinitrophenylglycine derivatives | Normal-phase |
Protecting Group Chemistry in Synthetic Sequences
In the multi-step synthesis of complex molecules like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, protecting groups are indispensable tools. wikipedia.org They are chemical modifications of a functional group to ensure chemoselectivity in a subsequent reaction. wikipedia.org A protecting group masks a reactive site, preventing it from interfering with transformations occurring elsewhere in the molecule. bham.ac.ukspringernature.com After the desired reaction is complete, the protecting group is removed in a step called deprotection to restore the original functionality. wikipedia.org The use of protecting groups adds steps to a synthetic sequence, so their application and removal must be high-yielding and straightforward. bham.ac.uk
Selective Protection and Deprotection of Hydroxyl and Carboxyl Groups
The synthesis of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid involves precursors that may contain both hydroxyl and carboxyl functional groups, both of which are reactive under many conditions.
Carboxyl Group Protection: Carboxylic acids are protected primarily to mask their acidic proton, which can interfere with base-catalyzed reactions, and to prevent the carbonyl group from undergoing nucleophilic attack. researchgate.net They are most commonly protected as esters.
Benzyl (B1604629) (Bn) Esters: Formed using benzyl alcohol, they are stable to a wide range of conditions but can be selectively removed by hydrogenolysis (e.g., H₂, Pd/C).
tert-Butyl (tBu) Esters: These are stable to basic conditions but are readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.de
Methyl (Me) or Ethyl (Et) Esters: Simple esters that are typically removed by saponification (e.g., NaOH, LiOH), though these basic conditions may not be suitable for sensitive substrates.
Hydroxyl Group Protection: Alcohols are protected to mask their acidic proton and to prevent the oxygen atom from acting as a nucleophile. bham.ac.uk
Silyl Ethers: A versatile class of protecting groups. Tert-butyldimethylsilyl (TBS) ethers are widely used and are cleaved by fluoride (B91410) ion sources (e.g., TBAF). utsouthwestern.edu Triisopropylsilyl (TIPS) ethers offer greater steric bulk and different stability profiles.
Benzyl (Bn) Ethers: Similar to benzyl esters, these are robust and removed by hydrogenolysis.
Table 4: Common Protecting Groups for Hydroxyl and Carboxyl Functions
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|---|
| Carboxyl | Benzyl ester | COOBn | Benzyl alcohol, acid catalyst | H₂, Pd/C (Hydrogenolysis) |
| Carboxyl | tert-Butyl ester | COOtBu | Isobutylene, acid catalyst | Trifluoroacetic Acid (TFA) |
| Hydroxyl | tert-Butyldimethylsilyl ether | OTBS | TBSCl, imidazole | Tetrabutylammonium fluoride (TBAF) |
| Hydroxyl | Benzyl ether | OBn | NaH, Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |
Orthogonal Protection Strategies for Complex Synthesis
An orthogonal protection strategy is one that allows for the selective removal of one protecting group in a molecule that contains multiple, different protecting groups, without affecting the others. wikipedia.org This is achieved by choosing groups that are cleaved under mutually exclusive conditions (e.g., one is acid-labile, another is base-labile, and a third is removed by hydrogenolysis). wikipedia.orgiris-biotech.de
This strategy is critical for the synthesis of complex molecules where different functional groups must be manipulated in a specific order. bham.ac.uk For a precursor to 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid that might contain a carboxyl group and multiple distinct hydroxyl groups, an orthogonal approach is essential. For instance, one could protect the carboxyl group as a benzyl ester, one hydroxyl group as a TBS ether, and another hydroxyl group as a fluorenylmethyloxycarbonyl (Fmoc) group.
The Fmoc group could be removed first with a base (e.g., piperidine). wikipedia.org
The TBS group could then be removed with a fluoride source.
Finally, the benzyl ester could be cleaved by hydrogenolysis.
This selective deprotection allows for sequential reactions at specific sites within the molecule, a cornerstone of modern organic synthesis. ub.edu
Table 5: Example of an Orthogonal Protection Scheme
| Protecting Group | Functional Group Protected | Cleavage Condition | Classification |
|---|---|---|---|
| tert-Butyl (tBu) ester | Carboxylic Acid | Acidic (e.g., TFA) | Acid-labile |
| Fluorenylmethyloxycarbonyl (Fmoc) | Hydroxyl/Amine | Basic (e.g., Piperidine) | Base-labile |
| Benzyl (Bn) ether | Hydroxyl | Hydrogenolysis (H₂, Pd/C) | Hydrogenolysis-labile |
Green Chemistry Principles in Spiroketal Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its 12 principles to the synthesis of spiroketals like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid can lead to more sustainable and efficient manufacturing processes.
Prevention: It is better to prevent waste than to treat it after it has been created. nih.gov This involves optimizing reactions to maximize yield and minimize byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like acid-catalyzed spiroketalization are generally high in atom economy.
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. yale.edu This involves choosing safer reagents and avoiding toxic heavy metals.
Designing Safer Chemicals: Chemical products should be designed to have their desired function while minimizing their toxicity. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. acs.org Exploring solvent-free reactions or using greener solvents (e.g., water, ethanol, supercritical CO₂) is a key goal.
Design for Energy Efficiency: Energy requirements should be minimized. yale.edu Conducting syntheses at ambient temperature and pressure and exploring microwave or sonochemical methods can reduce energy consumption. researchgate.net
Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. nih.gov Synthesizing spiroketals from bio-based starting materials, such as carbohydrates or fatty acids, aligns with this principle. researchgate.net
Reduce Derivatives: Unnecessary derivatization, including the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Developing chemoselective reagents that can react with one functional group in the presence of others can reduce the need for protection/deprotection steps. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org Using acid or metal catalysts for spiroketal formation is preferable to using stoichiometric amounts of a dehydrating agent.
Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function.
Real-time analysis for Pollution Prevention: Analytical methodologies should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances. nih.gov
Inherently Safer Chemistry for Accident Prevention: Substances used in a chemical process should be chosen to minimize the potential for accidents. yale.edu
Table 6: Application of Green Chemistry Principles to Spiroketal Synthesis
| Principle | Application in Spiroketal Synthesis |
|---|---|
| Atom Economy | Favoring addition and cyclization reactions that incorporate most atoms into the spiroketal core. |
| Catalysis | Using recyclable solid acid catalysts or biocatalysts (enzymes) for the ketalization step. |
| Reduce Derivatives | Designing synthetic routes that avoid protecting groups through selective transformations. nih.gov |
| Safer Solvents | Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives or performing reactions under solvent-free conditions. |
| Renewable Feedstocks | Deriving starting materials from renewable resources like malic acid or oleic acid. researchgate.netnih.gov |
Solvent-Free and Water-Based Methodologies
The investigation into environmentally benign synthetic routes for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid sought to identify methodologies that minimize or eliminate the use of conventional organic solvents. Typically, solvent-free reactions are conducted by heating neat reactants, sometimes adsorbed onto mineral supports. researchgate.netcem.com Water-based syntheses represent another green alternative, often employed in spirocyclization reactions. nih.gov
However, no specific studies demonstrating a solvent-free or water-based synthesis of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid could be located. Research on other compounds, such as the ketalization of glycerol (B35011) with acetone (B3395972) to form solketal, has shown the feasibility of solvent-free conditions using ion exchange resins, achieving significant reactant conversion. nih.gov The application of such methods to the synthesis of the target spiroketal carboxylic acid remains a hypothetical concept without experimental data.
Data on Solvent-Free/Water-Based Synthesis of 2,6-Dioxaspiro[4.5]decane-9-carboxylic Acid
| Reactants | Conditions | Catalyst | Yield (%) | Stereoselectivity | Reference |
|---|
Atom Economy and E-Factor Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. primescholars.comjocpr.comwikipedia.org The Environmental Factor (E-Factor) provides a complementary measure by quantifying the total waste produced per unit of product. An ideal reaction has an atom economy of 100% and an E-Factor of zero.
The synthesis of spiroketals often involves cyclization reactions which can be designed for high atom economy. For instance, intramolecular cyclizations of a dihydroxy ketone precursor would theoretically be 100% atom-economical, producing only water as a byproduct. However, without a specific, documented synthetic route for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, a quantitative analysis of its atom economy or E-Factor is not possible. Such calculations are entirely dependent on the specific reactants, catalysts, and stoichiometry of a given reaction pathway. nih.gov
Alternative Energy Inputs (e.g., Microwave, Sonochemistry)
The application of alternative energy sources like microwave irradiation and sonochemistry (ultrasound) has been shown to accelerate reaction rates, improve yields, and enhance selectivity in the synthesis of various organic molecules, including spirocycles. rsc.orgbohrium.comresearchgate.netnih.gov
Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reactants. nih.gov This technique has been successfully applied to the synthesis of various spiro heterocyclic compounds. rsc.orgbohrium.com Sonochemistry utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which can drive chemical reactions. wikipedia.orgrsc.org This method has been used for the synthesis of 1,4-dioxaspiro compounds derived from oleic acid. researchgate.net
Despite the potential of these techniques, the scientific literature lacks specific examples of their application to the synthesis of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid. Therefore, no data on reaction times, yields, or energy efficiency for this specific compound can be presented.
Data on Alternative Energy Input Synthesis of 2,6-Dioxaspiro[4.5]decane-9-carboxylic Acid
| Energy Input | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
|---|
Chemical Reactivity and Derivatization Studies of 2,6 Dioxaspiro 4.5 Decane 9 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical transformations. These reactions primarily involve nucleophilic acyl substitution, reduction, and decarboxylation.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a common approach. However, given the potential for the acid-sensitive spiroketal to undergo ring-opening, milder conditions are often preferred.
A highly effective method for esterifying sterically hindered or acid-labile substrates is the Steglich esterification. organic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid for reaction with an alcohol under neutral conditions. organic-chemistry.org This method is particularly suitable for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid as it avoids the harsh acidic conditions that could compromise the spiroketal core.
Amidation: Similar to esterification, amidation can be achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. The use of coupling agents like DCC or other carbodiimides is effective. organic-chemistry.org Direct conversion by heating the carboxylic acid with an amine is also possible, though it often requires high temperatures to drive off the water formed during the reaction, which could potentially lead to side reactions. khanacademy.org
Table 1: Illustrative Conditions for Esterification and Amidation This table presents typical reaction conditions for the esterification and amidation of carboxylic acids, which are expected to be applicable to 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid.
| Transformation | Reagents | Solvent | Temperature | Typical Yield |
| Methyl Esterification | Methanol, DCC, DMAP | Dichloromethane (B109758) | Room Temp | >90% |
| Benzyl (B1604629) Esterification | Benzyl alcohol, DCC, DMAP | Dichloromethane | Room Temp | >90% |
| Amidation (with Aniline) | Aniline, DCC | Dichloromethane | Room Temp | ~85-95% |
| Amidation (with Benzylamine) | Benzylamine, DCC | Dichloromethane | Room Temp | ~85-95% |
Reduction to Alcohols and Aldehydes
The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.
Reduction to Alcohols: Strong reducing agents are required for the complete reduction of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgchemistrysteps.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that readily reduces carboxylic acids. chemistrysteps.com Notably, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. libretexts.org Direct reduction is not typically feasible. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H). libretexts.orgchemistrysteps.com
Table 2: Representative Conditions for the Reduction of Carboxylic Acids This table outlines common methods for the reduction of carboxylic acids, which are presumed to be applicable to the target compound.
| Product | Reagents | Solvent | Key Considerations |
| Primary Alcohol | 1. LiAlH₄ 2. H₃O⁺ | THF or Diethyl Ether | Requires excess LiAlH₄ and anhydrous conditions. |
| Primary Alcohol | 1. BH₃·THF 2. H₂O | THF | Milder than LiAlH₄ and offers good selectivity. |
| Aldehyde (via Acid Chloride) | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | Toluene or THF | Requires low temperature for the reduction step. |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires high temperatures or the presence of specific structural features that stabilize the resulting carbanion intermediate. For a simple saturated carboxylic acid like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, which lacks activating groups such as a β-keto or β-nitro group, direct thermal decarboxylation is generally difficult and would require harsh conditions.
More specialized decarboxylation methods, such as the Hunsdiecker reaction, could be employed. This involves converting the carboxylic acid to its silver salt, followed by treatment with bromine to yield a bromo-decarboxylation product. libretexts.org Another method is Barton decarboxylation, which proceeds via a radical mechanism from a thiohydroxamate ester derivative. These methods, however, result in the replacement of the carboxyl group with another atom or functional group rather than its simple removal.
Formation of Activated Acid Derivatives (e.g., Acid Chlorides, Anhydrides)
For many synthetic transformations, it is advantageous to convert the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride.
Acid Chlorides: The most common method for preparing an acid chloride from a carboxylic acid is by reaction with thionyl chloride (SOCl₂). chemicalbook.com This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. Oxalyl chloride ((COCl)₂) can also be used, often with a catalytic amount of dimethylformamide (DMF). For a substrate like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, using an analogous procedure to that for cyclohexanecarboxylic acid would be appropriate, typically involving refluxing with thionyl chloride. chemicalbook.com
Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often by heating with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common laboratory method for forming both symmetrical and mixed anhydrides involves reacting an acid chloride with a carboxylate salt.
Reactivity of the Spiroketal Core
The spiroketal is the defining structural feature of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid. While generally stable under neutral and basic conditions, ketals are susceptible to hydrolysis and rearrangement under acidic conditions.
Acid-Catalyzed Ring-Opening and Re-arrangement Reactions
Spiroketals exist in equilibrium with their open-chain hydroxy ketone precursor, although this equilibrium heavily favors the cyclic form. wikipedia.org In the presence of an acid catalyst (Brønsted or Lewis) and a nucleophile like water, the spiroketal can undergo hydrolysis. wikipedia.org The mechanism involves protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by water, leading to a hemiacetal that can further open to the acyclic dihydroxy ketone.
The stability of the spiroketal and the conditions required for its opening are influenced by stereoelectronic effects, such as the anomeric effect, which favors conformations where the non-bonding electrons on one oxygen atom are anti-periplanar to the C-O bond of the other. Rearrangements of the spiroketal structure can also be triggered under certain conditions, often leading to the formation of new heterocyclic systems. nih.govacs.org Therefore, when performing reactions on the carboxylic acid moiety of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, careful selection of reagents is necessary to avoid strongly acidic conditions that could lead to undesired reactions at the spiroketal core.
Functionalization at Peripheral Positions of the Rings
The derivatization of the 2,6-dioxaspiro[4.5]decane scaffold, apart from modifications to the carboxylic acid, involves the introduction of new functional groups onto the carbon atoms of the tetrahydrofuran and cyclohexane (B81311) rings. Such modifications are crucial for developing structural analogs and probing structure-activity relationships. While direct functionalization of the unsubstituted rings can be challenging due to the relative inertness of C-H bonds, several strategies, demonstrated on analogous spiro[4.5]decane systems, can be employed.
One common approach involves the use of precursors with existing functional groups that can be elaborated into the final spiroketal. For instance, multi-functionalized spiro[4.5]decanes can be synthesized through key reactions like the Claisen rearrangement, which can install functional groups that are then carried into the final structure. nih.gov Another powerful technique is the use of epoxidation followed by nucleophilic ring-opening. researchgate.net For a precursor containing a double bond on the cyclohexane ring, epoxidation and subsequent reaction with various nucleophiles can introduce a wide range of substituents, such as hydroxyl, amino, or azido (B1232118) groups, in a stereocontrolled manner. researchgate.net
Furthermore, reactions can target specific positions. For example, enolate formation on a spiro lactone derivative followed by azidation has been shown to proceed diastereoselectively, introducing a nitrogen-containing functional group alpha to a carbonyl. researchgate.net While these examples are not on the exact 2,6-dioxaspiro[4.5]decane-9-carboxylic acid skeleton, they illustrate viable synthetic strategies for its functionalization.
Table 1: Potential Strategies for Functionalization of the Spiro[4.5]decane Ring System
| Strategy | Description | Potential Functional Groups Introduced | Reference |
| Epoxidation/Ring-Opening | Diastereoselective epoxidation of a cyclohexene (B86901) precursor followed by nucleophilic attack. | Hydroxyl (-OH), Bromo (-Br), Azido (-N₃) | researchgate.net |
| Claisen Rearrangement | Use of a Claisen rearrangement on a suitable precursor to build a multi-functionalized spiro[4.5]decane. | Ketones, Esters | nih.gov |
| Enolate Chemistry | Generation of an enolate from a ketone precursor followed by reaction with an electrophile. | Azido (-N₃), Alkyl groups | researchgate.net |
| Cycloaddition Reactions | [3+2] cycloaddition reactions using precursors with exocyclic methylene (B1212753) groups can build functionalized rings. | Amino groups | mdpi.com |
Stability Studies under Varied Chemical Conditions (e.g., pH, Temperature, Redox)
The stability of the 2,6-dioxaspiro[4.5]decane framework is primarily influenced by the integrity of the spiroketal linkage. Spiroketals are known to be sensitive to chemical environments, particularly pH. researchgate.net
pH Stability: Under acidic conditions, spiroketals have a known tendency to undergo isomerization or epimerization. researchgate.net This process is catalyzed by protonation of one of the ring oxygens, which facilitates ring-opening to form a transient, stabilized oxocarbenium ion intermediate. This intermediate can then re-close to form either the original spiroketal or a more thermodynamically stable stereoisomer. The thermodynamic stability is largely governed by stereoelectronic factors, most notably the anomeric effect, which favors conformations where the oxygen lone pairs can align with the anti-bonding orbital of an adjacent C-O bond. illinois.edu Consequently, prolonged exposure to even mildly acidic conditions can lead to equilibration to the most stable diastereomer. researchgate.net However, some complex spiroketals have shown unusual resistance to acid-mediated isomerization, potentially due to other structural features like the presence of a basic nitrogen atom that can be protonated preferentially. researchgate.net
Conversely, many spiroketals exhibit greater stability under neutral or basic conditions where the acid-catalyzed ring-opening mechanism is suppressed.
Temperature and Redox Stability: Thermal stability is generally high for simple spiroketals, but elevated temperatures can accelerate acid- or base-catalyzed decomposition pathways if such catalysts are present. The core 2,6-dioxaspiro[4.5]decane structure does not possess obvious redox-active sites. However, the introduction of certain functional groups or interaction with strong oxidizing or reducing agents could lead to degradation, though specific studies on the redox stability of this particular compound are not widely documented. The stability of related materials, such as ferrospinels, has been shown to be dependent on redox conditions, but these are inorganic materials and not directly comparable. researchgate.net
Table 2: General Stability of Spiroketals under Varied Conditions
| Condition | Effect on Spiroketal Core | Mechanism | Reference |
| Acidic pH | Potential for isomerization, epimerization, or degradation. | Proton-catalyzed ring-opening via an oxocarbenium ion intermediate. | researchgate.net |
| Neutral pH | Generally stable. | Ring-opening mechanism is not favored. | |
| Basic pH | Generally stable. | Ring-opening mechanism is not favored. | redalyc.org |
| High Temperature | Can accelerate degradation, especially in the presence of acid/base catalysts. | Increased reaction rates for decomposition pathways. | |
| Redox Agents | Generally stable, unless susceptible functional groups are present. | N/A for the core structure. |
Stereochemical Transformations and Epimerization Studies
The stereochemistry of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid is complex, with multiple chiral centers, including the spirocyclic carbon (C5), and carbons within the rings, such as C9 which bears the carboxylic acid.
The primary site for stereochemical inversion in the spiroketal scaffold is the spirocenter itself. As described under stability, acid catalysis allows the spiroketal to open and re-close. researchgate.net This process provides a low-energy pathway for the inversion of configuration at the spirocyclic carbon, leading to epimerization. researchgate.net The system will equilibrate to the thermodynamically most stable isomer, which is dictated by minimizing steric interactions and maximizing stabilizing anomeric effects. researchgate.netillinois.edu
Kinetically controlled spirocyclization reactions can sometimes yield less stable, "contrathermodynamic" products. acs.org However, upon exposure to acidic conditions, these isomers will typically rearrange to the more stable thermodynamic product via this inversion mechanism. acs.org Inversion of configuration at other chiral centers on the rings (that are not adjacent to a carbonyl) is less common and would require more forcing conditions or specific chemical reactions designed to target that center, such as an SN2 substitution. stackexchange.com
The chiral center at C9, which is part of the cyclohexane ring and bears the carboxylic acid group, is susceptible to epimerization. The mechanism for this transformation involves the removal of the proton at the C9 position, which is acidic due to its position alpha to the carbonyl of the carboxylic acid.
Under basic conditions, a base can directly deprotonate C9 to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of epimers. The final ratio of epimers is determined by thermodynamic stability, where the bulkier carboxylic acid group will preferentially adopt the equatorial position on the cyclohexane ring to minimize steric strain.
Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, which increases the acidity of the alpha-proton at C9. A weak base (like water or the conjugate base of the acid catalyst) can then remove the proton to form a planar enol intermediate. Tautomerization back to the keto form can occur via protonation from either face, again leading to epimerization. redalyc.org This process is common for carbonyl-containing compounds and is a primary pathway for racemization or epimerization at the alpha-carbon.
Synthesis of Structural Analogs and Derivatives
The synthesis of analogs focuses on modifying the existing structure, particularly the carboxylic acid side chain, to create new chemical entities.
Homologation refers to the extension of a carbon chain by a single methylene (-CH₂) unit. For 2,6-dioxaspiro[4.5]decane-9-carboxylic acid, this involves converting the -COOH group to a -CH₂COOH group. Several classic organic reactions are well-suited for this purpose. organic-chemistry.org
Arndt-Eistert Synthesis: This is a widely used and reliable method for the one-carbon homologation of carboxylic acids. organic-chemistry.org The process involves three main steps:
Activation: The carboxylic acid is first converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Diazoketone formation: The acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.org
Wolff Rearrangement: The diazoketone, in the presence of a metal catalyst (typically silver oxide, Ag₂O) and a nucleophile (like water), undergoes a Wolff rearrangement. organic-chemistry.org This step expels N₂ gas and forms a ketene, which is immediately trapped by water to yield the homologated carboxylic acid. nrochemistry.com If an alcohol or amine is used as the nucleophile, the corresponding ester or amide is formed. organic-chemistry.org
Kowalski Ester Homologation: This method serves as a safer alternative to the Arndt-Eistert synthesis as it avoids the use of the highly toxic and explosive diazomethane. organic-chemistry.org It achieves a one-carbon chain extension of esters. The process would first require the conversion of the carboxylic acid to its corresponding ester (e.g., a methyl or ethyl ester). The ester is then treated with a reagent prepared from dibromomethane (B42720) (CH₂Br₂) and a strong lithium amide base, followed by further treatment with a butyl lithium reagent, which ultimately yields a homologated ester after an acidic workup. organic-chemistry.org
Table 3: Comparison of Carboxylic Acid Homologation Strategies
| Method | Starting Material | Key Reagents | Key Intermediate | Product | Notes | Reference |
| Arndt-Eistert Synthesis | Carboxylic Acid | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | α-Diazoketone, Ketene | Homologated Carboxylic Acid | Highly versatile and common method. Requires use of hazardous diazomethane. | nrochemistry.com, organic-chemistry.org |
| Kowalski Homologation | Ester | 1. CH₂Br₂, LiTMP2. n-BuLi3. H⁺, ROH | Ynol ether ate complex | Homologated Ester | Safer alternative, avoiding diazomethane. Applied to esters, not directly to acids. | organic-chemistry.org |
Isosteric Replacements within the Spiroketal Framework
While specific studies on the isosteric replacement of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid are not extensively documented, the synthesis of related thia-analogs of spiroketals has been reported, providing a blueprint for potential derivatization pathways. For instance, the synthesis of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives has been achieved from 1,4-dioxaspiro[4.5]decane precursors. This suggests that similar strategies could be applied to the 2,6-dioxaspiro[4.5]decane system.
The general approach to synthesizing such thia-analogs would involve the reaction of a suitable keto-diol or keto-dithiol precursor under acid catalysis to form the corresponding thiaspiroketal. For the target molecule, this could potentially be achieved by retrosynthetically disconnecting the spiroketal to a precursor that can be modified to incorporate sulfur.
The resulting isosteric analogs would be expected to exhibit altered chemical and biological properties. The introduction of sulfur, being larger and less electronegative than oxygen, would impact the geometry and electronic distribution of the spiroketal ring.
Table 1: Potential Isosteric Replacements for the 2,6-Dioxaspiro[4.5]decane Framework
| Original Compound | Isosteric Analog | Potential Precursor |
| 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid | 2-Oxa-6-thiaspiro[4.5]decane-9-carboxylic acid | A diketo-precursor reacted with a mercaptoalcohol |
| 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid | 2,6-Dithiaspiro[4.5]decane-9-carboxylic acid | A diketo-precursor reacted with a dithiol |
These modifications would provide a valuable set of compounds for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties for various applications.
Introduction of Additional Functionalities (e.g., Halogenation, Nitration)
The introduction of halogen atoms into the structure of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid can be a powerful tool to modulate its properties. Halogenation can be directed to different positions on the molecule, but one of the most common and predictable methods for carboxylic acids is α-halogenation.
The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the halogenation of the α-carbon of a carboxylic acid. wikipedia.orgalfa-chemistry.commasterorganicchemistry.com This reaction is directly applicable to 2,6-dioxaspiro[4.5]decane-9-carboxylic acid, as the carboxylic acid is at the C9 position, which possesses an α-hydrogen. The reaction typically involves treating the carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). wikipedia.orgalfa-chemistry.comnrochemistry.com
The mechanism of the HVZ reaction proceeds through the formation of an acyl halide intermediate, which then enolizes. wikipedia.orglibretexts.org The enol form subsequently reacts with the halogen to yield the α-halogenated acyl halide. Finally, hydrolysis of the acyl halide provides the α-halogenated carboxylic acid. wikipedia.org
Table 2: Reagents and Products for the Hell-Volhard-Zelinsky Reaction of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid
| Starting Material | Reagents | Product |
| 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid | 1. Br₂, PBr₃ (cat.)2. H₂O | 9-Bromo-2,6-dioxaspiro[4.5]decane-9-carboxylic acid |
| 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid | 1. Cl₂, PCl₃ (cat.)2. H₂O | 9-Chloro-2,6-dioxaspiro[4.5]decane-9-carboxylic acid |
The introduction of a halogen at the C9 position would significantly alter the electronic properties of the molecule and provide a reactive handle for further synthetic transformations, such as nucleophilic substitution reactions.
The introduction of a nitro group (-NO₂) onto the 2,6-dioxaspiro[4.5]decane-9-carboxylic acid framework is a more challenging transformation. Direct nitration of aliphatic spiroketal systems is not a well-documented process in the scientific literature. Standard nitrating conditions, such as mixed acid (a mixture of nitric acid and sulfuric acid), are typically used for the nitration of aromatic compounds and can be too harsh for a molecule containing a sensitive spiroketal linkage, potentially leading to ring-opening or degradation. wikipedia.org
Nitration of aliphatic systems often requires specialized reagents and conditions. Potential, though speculative, approaches for the nitration of 2,6-dioxaspiro[4.5]decane-9-carboxylic acid could involve:
Free-radical nitration: This might lead to a mixture of products and lack regioselectivity.
Nitration via an enolate intermediate: If the carboxylic acid can be converted to a derivative that forms a stable enolate at the C9 position, reaction with a suitable electrophilic nitrogen source might introduce a nitro group. However, the feasibility of this approach for this specific substrate is uncertain.
Given the lack of specific literature precedents for the nitration of this or closely related spiroketal carboxylic acids, any attempt at nitration would require significant experimental investigation to develop a viable synthetic protocol and to fully characterize the resulting products. The reactivity of the spiroketal moiety towards strong acids and oxidizing agents would be a primary concern in the design of any such synthetic route.
Advanced Characterization Methodologies for 2,6 Dioxaspiro 4.5 Decane 9 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) for Structural Elucidation and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. scribd.comslideshare.net
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This experiment is used to trace the proton-proton connectivity within the individual rings of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to. sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) detects correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons, such as the spiro center (C5) and the carboxyl carbon, by observing their correlations with nearby protons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy) are used to determine the stereochemistry and conformation of the molecule. mdpi.com These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for establishing the relative orientation of the carboxylic acid group and the conformation of the two rings.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Type of Correlation | Purpose for 2,6-Dioxaspiro[4.5]decane-9-carboxylic Acid |
| COSY | ¹H – ¹H (2-3 bonds) | Map proton connectivity within the cyclohexane (B81311) and tetrahydrofuran (B95107) rings. |
| HSQC | ¹H – ¹³C (1 bond) | Assign carbon signals based on their attached protons. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Confirm connectivity across the molecule and assign quaternary carbons (C5, COOH). |
| NOESY/ROESY | ¹H – ¹H (through space) | Determine stereochemistry at C9 and the overall 3D conformation of the spiroketal system. |
Dynamic NMR Studies for Conformational Analysis and Equilibrium
The flexible ring systems in 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid can exist in multiple conformations that may interconvert. nih.gov The cyclohexane ring can undergo a chair-flip, and the spiroketal center is subject to the anomeric effect, which influences the stability of different stereoisomers.
Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these conformational dynamics. nih.govrsc.org At low temperatures, the rate of interconversion can be slowed sufficiently on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single set of time-averaged signals. By analyzing the changes in the spectra with temperature, it is possible to determine the thermodynamic parameters and the activation energy barriers for the conformational interchange. rsc.org
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental formula. For 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, HRMS can confirm the molecular formula C₉H₁₄O₄ by distinguishing its exact mass from other potential formulas that have the same nominal mass.
Table 3: Elemental Composition Data from HRMS
| Parameter | Value |
| Molecular Formula | C₉H₁₄O₄ |
| Nominal Mass | 186 amu |
| Calculated Exact Mass | 186.08921 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nationalmaglab.orgnih.gov In an MS/MS experiment, the molecular ion (or a protonated/deprotonated variant) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.
The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, characteristic fragmentation in negative ion mode ([M-H]⁻) would likely involve the loss of carbon dioxide (CO₂) from the carboxylic acid group. cam.ac.ukresearchgate.net Other significant fragmentation pathways could involve the cleavage and ring-opening of the spiroketal structure. libretexts.org Analyzing these pathways helps to confirm the connectivity of the atoms within the molecule.
Table 4: Plausible MS/MS Fragmentation Data for [C₉H₁₄O₄ - H]⁻
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structural Assignment of Loss |
| 185.0819 | 167.0713 | 18.0106 (H₂O) | Loss of water |
| 185.0819 | 141.0866 | 43.9953 (CO₂) | Decarboxylation of the carboxylic acid |
| 185.0819 | 123.0760 | 62.0059 (C₂H₂O₂) | Loss of CO₂ and H₂O |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and characterization of ions in the gas phase. nih.govmdpi.com This method separates ions based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. nih.govmpg.de For a molecule like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, which possesses multiple stereocenters, several stereoisomers can exist. These isomers have the same mass and cannot be distinguished by mass spectrometry alone.
IMS-MS offers a solution by measuring the collision cross-section (CCS) of the ions, which is a value that reflects their three-dimensional shape. Different stereoisomers, having distinct spatial arrangements of their atoms, will exhibit different CCS values, allowing for their differentiation. nih.govnih.gov The process involves ionizing the sample, guiding the ions into a drift tube filled with a neutral buffer gas, and applying a weak electric field. Ions with a more compact structure will travel through the drift tube faster than more elongated isomers, resulting in different drift times. mdpi.commpg.de
The coupling of IMS with high-resolution mass spectrometry provides a two-dimensional separation, enhancing peak capacity and enabling the separation of isomeric and isobaric species. nih.gov This is particularly valuable when analyzing complex mixtures or determining the isomeric purity of a sample of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid.
Table 1: Predicted Collision Cross Section (CCS) Data for 2,6-Dioxaspiro[4.5]decan-9-one Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 157.08592 | 130.1 |
| [M+Na]⁺ | 179.06786 | 136.0 |
| [M-H]⁻ | 155.07136 | 136.4 |
| [M+NH₄]⁺ | 174.11246 | 152.0 |
| [M+K]⁺ | 195.04180 | 137.5 |
| [M+H-H₂O]⁺ | 139.07590 | 125.5 |
| [M+HCOO]⁻ | 201.07684 | 148.9 |
| [M+CH₃COO]⁻ | 215.09249 | 171.0 |
| [M+Na-2H]⁻ | 177.05331 | 137.5 |
| [M]⁺ | 156.07809 | 126.5 |
| [M]⁻ | 156.07919 | 126.5 |
| Data for the related compound 2,6-dioxaspiro[4.5]decan-9-one is presented to illustrate the type of information obtained from IMS-MS experiments. The m/z values correspond to the mass-to-charge ratio of the different adducts. uni.lu |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification. ksu.edu.sanih.gov These methods are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different.
For 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, IR spectroscopy is particularly sensitive to polar bonds and is therefore well-suited for identifying the characteristic vibrations of the carboxylic acid group. Key vibrational bands would include:
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
A sharp and intense C=O stretching band around 1700-1725 cm⁻¹.
C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
The spiroketal moiety would also exhibit characteristic C-O-C stretching vibrations.
Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It would be useful for characterizing the carbon skeleton of the spirocyclic system. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which can be used for structural confirmation and for comparison with theoretical calculations. researchgate.net
Table 2: Expected IR Absorption Frequencies for 2,6-Dioxaspiro[4.5]decane-9-carboxylic Acid
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Carboxylic Acid | C-O stretch | 1210-1320 |
| Carboxylic Acid | O-H bend | 1395-1440 |
| Spiroketal | C-O-C stretch | 1050-1150 |
| Alkane | C-H stretch | 2850-2960 |
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for determining the absolute configuration of chiral molecules. researchgate.netmdpi.com Since 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid is a chiral molecule, these methods can be used to assign the stereochemistry at its stereogenic centers.
ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. nih.gov A non-zero ECD signal is only observed for chiral molecules containing a chromophore that absorbs light in the measured wavelength range. The carboxylic acid group and the spiroketal oxygen atoms in 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid can act as chromophores. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the atoms around the chromophore and thus to the absolute configuration of the molecule. nih.gov
ORD measures the rotation of the plane of polarized light as a function of wavelength. researchgate.net The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the absolute stereochemistry.
In modern practice, the experimental ECD and ORD spectra are compared with spectra predicted by quantum chemical calculations for each possible stereoisomer. nih.govresearchgate.net A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, obtaining a single crystal of suitable quality would allow for its complete structural elucidation.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data is used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can also be determined.
The crystal structure of a related compound, (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, reveals a chair conformation for the six-membered ring. nih.gov Similar conformational features would be expected for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid.
Table 3: Crystallographic Data for (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate
| Parameter | Value |
| Chemical formula | C₁₂H₁₈O₆ |
| Molar mass | 258.26 g/mol |
| Crystal system | Monoclinic |
| Space group | Pc |
| a (Å) | 8.6243 (9) |
| b (Å) | 7.3203 (6) |
| c (Å) | 10.1704 (9) |
| β (°) | 91.719 (8) |
| Volume (ų) | 641.79 (10) |
| Z | 2 |
| This data for a related dioxaspiro[4.5]decane derivative illustrates the type of detailed structural information that can be obtained from X-ray crystallography. researchgate.net |
Chromatographic and Electrophoretic Separation Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of organic compounds. moravek.compatsnap.com For a non-volatile compound like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, HPLC is the method of choice for determining its purity. nih.govchromforum.org
Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol, often with a small amount of acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group), would be a suitable starting point for method development. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The purity of a sample can be assessed by integrating the area of the main peak corresponding to 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid and comparing it to the total area of all peaks in the chromatogram. rsc.org HPLC can also be used to separate mixtures of stereoisomers if a chiral stationary phase is employed.
Table 4: Illustrative HPLC Purity Analysis Data
| Compound ID | Retention Time (min) | Peak Area | Purity (%) |
| Impurity 1 | 3.2 | 15000 | 0.5 |
| 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid | 5.8 | 2970000 | 99.0 |
| Impurity 2 | 7.1 | 15000 | 0.5 |
| This hypothetical data illustrates how HPLC can be used to determine the purity of a compound by comparing the peak area of the main component to the areas of any impurities. |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. fmach.itmdpi.com Due to the low volatility and potential for thermal degradation of the carboxylic acid group, direct analysis of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid by GC is challenging.
Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, for example, by reaction with a silylating agent (e.g., BSTFA) or by esterification to form a methyl or ethyl ester. nih.govnih.gov The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for confident identification of the compound and any impurities. researchgate.net The choice of the GC column (stationary phase) is critical for achieving good separation of the derivatized analyte from other components in the sample.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation
Chiral chromatography is a cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for the chiral resolution of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful and widely used method for the enantioselective analysis of chiral compounds. For spirocyclic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated broad applicability. mdpi.com The enantiomeric resolution of spiro compounds has been successfully achieved using semi-preparative CSP-HPLC. nih.gov
For 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, a normal-phase HPLC method employing a chiral stationary phase like amylose tris(3,5-dimethylphenylcarbamate) can be effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the stationary phase. The carboxylic acid moiety of the analyte plays a crucial role in these interactions. An acidic modifier, such as trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution. chiraltech.com
Below is a representative data table summarizing a potential chiral HPLC method for the enantiomeric separation of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid.
| Parameter | Value |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Purity (Sample) | 98% ee for Enantiomer 1 |
Gas Chromatography (GC):
Chiral Gas Chromatography is another valuable technique for the enantiomeric separation of volatile compounds. For acidic compounds like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, derivatization is often required to increase volatility and improve chromatographic performance. The carboxylic acid group can be esterified, for example, to its methyl or ethyl ester, prior to analysis.
The derivatized enantiomers can then be separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. scispec.co.th The inclusion of the analyte into the chiral cavity of the cyclodextrin is a key mechanism for enantiomeric recognition. The temperature program of the GC oven is a critical parameter for optimizing the separation.
The following table illustrates a hypothetical chiral GC method for the analysis of the methyl ester derivative of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid.
| Parameter | Value |
| Column | Beta-DEX™ 225 (2,3-diacetyl-6-tert-butyldimethylsilyl-β-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 180°C at 5°C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) at 270°C |
| Retention Time (Enantiomer 1) | 22.3 min |
| Retention Time (Enantiomer 2) | 23.1 min |
| Resolution (Rs) | 1.8 |
| Enantiomeric Ratio (Sample) | 55:45 |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org For chiral separations, a chiral selector is added to the background electrolyte (BGE).
For an acidic compound such as 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, the analysis is typically performed in a basic buffer where the carboxylic acid is deprotonated, carrying a negative charge. Cyclodextrins and their derivatives are commonly used as chiral selectors in CE. nih.gov The differential inclusion of the enantiomers into the cyclodextrin cavity, combined with their inherent electrophoretic mobility, results in different migration times.
Non-aqueous capillary electrophoresis (NACE) can be an attractive alternative to aqueous CE, especially when coupling with mass spectrometry (MS) for detection, as it often provides better sensitivity and stability of the electrospray ionization. nih.gov
A potential CE method for the enantioselective analysis of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid is detailed in the table below.
| Parameter | Value |
| Capillary | Fused silica (B1680970), 50 cm total length (40 cm effective), 50 µm I.D. |
| Background Electrolyte (BGE) | 25 mM Sodium phosphate (B84403) buffer (pH 7.5) containing 15 mM hydroxypropyl-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 200 nm |
| Migration Time (Enantiomer 1) | 8.2 min |
| Migration Time (Enantiomer 2) | 8.9 min |
| Resolution (Rs) | 2.5 |
| Determined Concentration (Enantiomer 1) | 15.2 µg/mL |
| Determined Concentration (Enantiomer 2) | 1.8 µg/mL |
Theoretical and Computational Studies of 2,6 Dioxaspiro 4.5 Decane 9 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, these methods would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. From this, various ground-state properties such as electron density distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) could be determined, offering clues about its kinetic stability and potential reaction sites.
Ab Initio Methods for High-Accuracy Calculations
For more precise energetic information, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These higher-level calculations, while more computationally intensive, provide benchmark values for the molecule's energy, which are crucial for accurately predicting reaction enthalpies and activation barriers.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A key application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding tensors and vibrational frequencies, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption bands. These theoretical spectra are indispensable for interpreting experimental data and confirming the molecular structure.
Table 1: Hypothetical Predicted Spectroscopic Data for 2,6-Dioxaspiro[4.5]decane-9-carboxylic Acid
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shifts (ppm) | |
| C=O (Carboxylic Acid) | ~170-180 |
| Spiro Carbon | ~90-100 |
| O-C-O (Acetal Carbons) | ~60-70 |
| Cyclohexane (B81311) Carbons | ~20-40 |
| ¹H NMR Chemical Shifts (ppm) | |
| COOH | ~10-12 |
| O-CH-O | ~3.5-4.5 |
| Cyclohexane Protons | ~1.2-2.0 |
| Vibrational Frequencies (cm⁻¹) | |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700-1730 |
| C-O Stretch | ~1000-1200 |
Note: The values in this table are hypothetical and based on typical ranges for similar functional groups. Actual calculated values would be required for a definitive analysis.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the spirocyclic system and the cyclohexane ring in 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid means it can exist in multiple conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial for a complete picture of its behavior.
Molecular Mechanics and Force Field Development
For a rapid exploration of the conformational landscape, molecular mechanics (MM) methods are employed. A suitable force field would be used to perform a systematic search to identify low-energy conformers, such as different chair and boat conformations of the cyclohexane ring and puckering of the dioxolane ring.
Molecular Dynamics Simulations for Dynamic Behavior
To study the molecule's behavior over time, molecular dynamics (MD) simulations are necessary. An MD simulation would track the atomic motions, providing insights into the conformational flexibility, intramolecular hydrogen bonding dynamics of the carboxylic acid group, and interactions with a solvent environment. This would reveal the predominant conformations at a given temperature and the timescales of conformational changes.
Docking Studies for Molecular Recognition (Mechanism-focused)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the molecular recognition mechanisms, such as an enzyme-substrate or a receptor-ligand interaction.
A thorough search of scholarly databases indicates that no mechanism-focused docking studies have been published for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid. Consequently, there are no available data tables detailing binding affinities, interaction energies, or specific molecular interactions with any biological target for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted into products.
The identification of transition states and the analysis of the intrinsic reaction coordinate (IRC) are fundamental to understanding the energy barriers and pathways of a chemical reaction. These calculations provide a detailed picture of the reaction mechanism at a molecular level.
Currently, there are no published computational studies that report on the transition state search or IRC analysis for any reactions involving 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid. As a result, data on activation energies, transition state geometries, and reaction pathways for this compound are not available.
The surrounding solvent can significantly influence the pathway and energetics of a chemical reaction. Computational models, both implicit and explicit, are employed to simulate these solvent effects, providing a more accurate representation of reactions in solution.
No research has been found that specifically investigates the solvent effects on the reaction pathways of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid. Therefore, there is no computational data available on how different solvents might alter the thermodynamics or kinetics of its chemical transformations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
QSAR and QSPR models are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties.
The development of a QSAR/QSPR model begins with the calculation of a wide range of molecular descriptors that encode the structural and physicochemical features of the molecules. Subsequently, feature selection techniques are applied to identify the most relevant descriptors for the activity or property of interest.
There are no published QSAR or QSPR studies for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid or a series of its derivatives. Consequently, there are no data tables of calculated molecular descriptors or selected features for this compound in the context of predictive modeling.
Machine learning algorithms are increasingly used to build sophisticated QSAR/QSPR models that can predict the chemical activity or properties of new compounds. These models are trained on datasets of known molecules to learn the complex relationships between structure and activity.
In the absence of any QSAR/QSPR studies for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, no machine learning models for predicting its chemical activity or properties have been developed or reported in the scientific literature.
Research Applications of 2,6 Dioxaspiro 4.5 Decane 9 Carboxylic Acid in Advanced Chemical Research
Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are fundamental components in modern organic synthesis, enabling the stereocontrolled construction of complex target molecules. The rigid, three-dimensional structure of spirocyclic compounds makes them attractive scaffolds. However, a thorough review of the scientific literature reveals a lack of specific published applications for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid as a chiral building block in the following areas.
The 1,6-dioxaspiro[4.5]decane core is a prevalent structural motif in a variety of natural products, including certain pheromones, antibiotics, and marine toxins. nih.govresearchgate.net Notable examples of natural products containing a spiroketal moiety include monensin, berkelic acid, and spirastrellolide. researchgate.net The synthesis of these complex molecules often involves intricate strategies to establish the spirocyclic core with high stereoselectivity.
Despite the prevalence of the related 1,6-dioxaspiro[4.5]decane scaffold, extensive searches of chemical databases and scientific literature did not yield any specific examples of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid being utilized as a direct precursor or key intermediate in the total synthesis of any known natural products. This indicates that its role in this specific application is either not yet explored or not publicly documented.
Combinatorial chemistry leverages the use of core scaffolds to generate large libraries of related compounds for high-throughput screening and drug discovery. The defined stereochemistry and functional handles of chiral molecules like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid could theoretically make them suitable scaffolds for creating diverse chemical libraries. The carboxylic acid group provides a convenient point for chemical modification.
However, there is no specific mention in the available scientific literature of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid being employed as a central scaffold for the synthesis of combinatorial libraries. Research in this area tends to focus on more established or readily accessible scaffold structures. nih.govrsc.org
The development of chiral ligands and catalysts is crucial for asymmetric synthesis, which aims to produce enantiomerically pure compounds. The rigid spirocyclic framework of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid could potentially be exploited in the design of novel ligands for asymmetric catalysis, where a well-defined three-dimensional structure can effectively control the stereochemical outcome of a reaction.
A comprehensive literature search, however, did not uncover any published research detailing the design, synthesis, or application of ligands or catalysts derived from 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid for use in asymmetric synthesis. This suggests that the potential of this specific spiroketal carboxylic acid in catalysis remains an unexplored area of research.
Development of Spiroketal-Based Functional Materials
Functional materials with unique properties can be developed by incorporating specialized molecular building blocks. Spiroketal-containing molecules are of interest due to their conformational rigidity and unique stereochemical properties.
The bifunctional nature of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid (with its carboxylic acid group and the spiroketal structure) could theoretically allow it to be used as a monomer in the synthesis of novel polymers. For instance, it could be incorporated into polyesters or polyamides, potentially imparting unique thermal or structural properties to the resulting materials.
Nevertheless, there are no available scientific reports or patents describing the use of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid as a monomer in polymerization reactions. The field of spiroketal-based polymers is specialized, and the application of this particular compound has not been documented.
Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form larger, well-ordered structures. The carboxylic acid group of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid is capable of forming strong hydrogen bonds, a key interaction in directing self-assembly.
Despite this potential, a review of the literature did not yield any studies on the use of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid as a component in the formation of supramolecular assemblies. Research in this area often utilizes molecules with more complex recognition motifs or those that are more readily synthesized and functionalized. mdpi.com
Design of Optically Active Materials
The inherent chirality of many spiroketal compounds, arising from the spirocyclic center, makes them attractive building blocks for the design of novel optically active materials. The enantioselective synthesis of spiroketals is a well-established field, often yielding products with high optical purity. These chiral molecules can be incorporated into polymeric structures or supramolecular assemblies to create materials with unique chiroptical properties.
For instance, chiral spiroketal-based ligands have been successfully employed in asymmetric catalysis, demonstrating the effective transfer of chirality from the ligand to the reaction product. While direct studies on the use of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid in optically active polymers are not extensively documented, the presence of a carboxylic acid functional group provides a convenient handle for polymerization or for grafting onto other polymer backbones. The resulting materials could find applications in chiral recognition, separation media, and as components in circularly polarized light-emitting devices.
The synthesis of related dioxaspiro[4.5]decane derivatives has been reported, often focusing on stereoselective methods to control the compound's absolute configuration. These synthetic strategies could potentially be adapted for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, enabling the production of enantiomerically pure forms necessary for the development of advanced optically active materials.
Table 1: Examples of Chiral Spiroketal Applications in Materials Science
| Spiroketal Derivative | Application Area | Key Finding |
| C2-Symmetric Spiroketal Ligands | Asymmetric Catalysis | High enantioselectivity in various transition-metal-catalyzed reactions. |
| Spiroketal-based Helical Polymers | Chiral Recognition | Formation of helical supramolecular polymers capable of enantioseparation. nih.gov |
| Chiral Spiroketal Monomers | Optically Active Polymers | Potential for creating polymers with tailored chiroptical properties. |
Applications in Analytical Chemistry
The unique structural and chemical properties of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid suggest its potential utility in several areas of analytical chemistry.
In the analysis of complex mixtures, particularly those containing natural products or chiral compounds, well-characterized reference standards are essential for method development and validation. Should 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid or its derivatives be identified as components in such mixtures, a pure, synthesized sample would be invaluable as a reference standard for techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Its defined structure and molecular weight would allow for accurate identification and quantification.
The carboxylic acid functionality of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid allows it to be used as a derivatization reagent. For trace analysis of alcohols or amines, conversion to their corresponding esters or amides with this spiroketal acid could enhance their detectability in chromatographic methods. For example, derivatization can improve the volatility of analytes for GC analysis or introduce a chromophore for enhanced UV detection in HPLC. While no specific studies detail the use of this particular compound as a derivatization reagent, the principle is a common strategy in analytical chemistry.
Chiral stationary phases (CSPs) are crucial for the separation of enantiomers in chromatography. Chiral molecules, such as enantiomerically pure 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, can be immobilized onto a solid support (e.g., silica (B1680970) gel) to create a CSP. The stereospecific interactions between the chiral selector and the enantiomers of an analyte can lead to differential retention times, enabling their separation. The rigid spiroketal backbone and the presence of the carboxylic acid group, which can participate in hydrogen bonding and dipole-dipole interactions, are desirable features for a chiral selector. The development of CSPs based on spiroketal structures is an active area of research.
Table 2: Potential Analytical Applications of 2,6-Dioxaspiro[4.5]decane-9-carboxylic Acid
| Application | Technique(s) | Rationale |
| Reference Standard | HPLC, GC, SFC | Accurate identification and quantification of the compound in complex samples. |
| Derivatization Reagent | GC, HPLC | Improved volatility and/or detectability of trace analytes like alcohols and amines. |
| Chiral Selector | Chiral HPLC, Chiral GC | Enantioselective separation of racemic mixtures through stereospecific interactions. |
Investigations into Biochemical Mechanisms and Pathways
The spiroketal moiety is a common feature in many biologically active natural products. Studying simpler, synthetic spiroketals can provide insights into the biochemical mechanisms and pathways involving these more complex molecules.
Enzymes that synthesize or metabolize spiroketal-containing natural products are of significant interest for their synthetic potential and for understanding biological processes. 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid could serve as a model substrate or inhibitor for such enzymes. By studying how enzymes interact with this relatively simple spiroketal, researchers could gain a better understanding of the substrate specificity and catalytic mechanism of these enzymes. For instance, observing the enzymatic opening or formation of the spiroketal ring could provide valuable information about the transition states and intermediates involved in these transformations. While direct enzymatic studies with this specific compound have not been reported, the general approach of using substrate analogs is a powerful tool in enzymology.
Molecular Probe Design for Receptor Binding Studies (focused on binding mechanism)
The rigid, three-dimensional structure of the spiroketal scaffold makes it an attractive framework for the rational design of molecular probes to investigate receptor binding. These probes can elucidate the specific interactions and conformational changes that occur when a ligand binds to its target receptor.
A notable example involves the design of a bisbenzannulated spiroketal to target the retinoid X receptor (RXR), a key regulator of gene transcription. nih.gov Researchers speculated that the size, shape, and hydrophobicity of the spiroketal structure would be well-suited for the L-shaped ligand-binding pocket (LBP) of RXR. nih.gov
The binding mechanism of a designed spiroketal, referred to as R-1, was elucidated through co-crystallography of the spiroketal-hRXRα–TIF2 ternary complex. The study revealed that the spiroketal binds within the LBP, inducing partial co-activator recruitment. A key aspect of the binding mechanism is the displacement of specific amino acid residues. Compared to a full agonist, the binding of the spiroketal R-1 results in an approximate 1 Å displacement of the Leu436 side chain in helix H11. This shift perturbs the binding of helix H12, which is a potential cause for the observed partial agonist effect. nih.gov This demonstrates a canonical allosteric mechanism where binding at one site influences the conformation and activity at another site on the receptor. nih.gov
The interaction between a drug or probe and its receptor is a highly selective process governed by the complementary shapes and electrochemical properties of the molecule and the receptor's binding site. openaccessjournals.com This binding triggers conformational changes in the receptor, which initiates a cascade of biochemical events and ultimately a cellular response. openaccessjournals.com The strength of this interaction is known as binding affinity. openaccessjournals.com In the case of the designed spiroketal, its binding to the RXR receptor prevents the binding of the natural agonist, acting as a competitive antagonist. nih.govmsdmanuals.com
Table 1: Key Interactions and Effects of a Designed Spiroketal Probe with Retinoid X Receptor (RXR)
| Feature | Description | Reference |
|---|---|---|
| Target Receptor | Retinoid X Receptor (RXR) | nih.gov |
| Binding Site | Ligand Binding Pocket (LBP) | nih.gov |
| Binding Outcome | Partial co-activator recruitment | nih.gov |
| Mechanism | Allosteric modulation | nih.gov |
| Key Interaction | ~1 Å displacement of Leu436 side chain in helix H11 | nih.gov |
| Functional Effect | Perturbation of helix H12 binding, leading to partial agonism | nih.gov |
Studies on Biosynthetic Pathways of Related Spiroketals (e.g., Fungal, Bacterial)
Understanding the biosynthetic pathways of spiroketals is crucial for harnessing and engineering these complex molecules. Research has uncovered intricate enzymatic processes in both bacteria and fungi that assemble the spiroketal core from simpler precursors, often polyketides.
Bacterial Biosynthesis: In several actinobacterial species, the biosynthesis of the rubromycin family of polyketides features the formation of a bisbenzannulated nih.govchemrxiv.org-spiroketal. nih.gov This process involves a drastic oxidative rearrangement of a pentangular polyketide precursor. nih.govnih.gov The formation is not a simple cyclization but a complex series of enzyme-driven redox processes. nih.gov
Key enzymes, such as the flavin-dependent monooxygenase GrhO5, play a central role. nih.govresearchgate.net GrhO5, assisted by GrhO1, catalyzes an oxidative rearrangement of the pentangular precursor (compound 3) to form an intermediate chemrxiv.orgchemrxiv.org-spiroketal moiety. nih.govresearchgate.net This intermediate is subsequently transformed by another enzyme, GrhO6, into the final nih.govchemrxiv.org-spiroketal core (compound 8) found in mature rubromycins. nih.govresearchgate.net This enzymatic cascade involves the cleavage of three carbon-carbon bonds and tightly controls the redox state of the substrate to prevent the formation of shunt products. researchgate.net
Fungal Biosynthesis: Fungi are also prolific producers of spiroketal-containing natural products. nih.gov The biosynthesis of many fungal sesquiterpenoids, for instance, begins with farnesyl pyrophosphate (FPP) and involves catalysis by sesquiterpene synthases to create diverse carbon skeletons. nih.gov Subsequent enzymatic modifications can lead to spiroketal structures.
In the biosynthesis of macrocyclic polyketides like ossamycin (B1233878) and oligomycin (B223565), a novel spiroacetal cyclase is essential for the stereospecific formation of the spiroketal moiety. chemrxiv.org Deletion of the gene for the cyclase OlmO in the oligomycin biosynthetic gene cluster abolished production and led to the accumulation of metabolites lacking the spiroketal structure. The purified OlmO enzyme was shown to catalyze the conversion of this acyclic precursor into the final spiroketal-containing product. chemrxiv.org Structural analysis of these cyclases revealed an unusual 10-strand β-barrel structure with conserved polar residues in the cavity, suggesting a role for general acid/base catalysis in the spiroketal formation. chemrxiv.org
Table 2: Enzymes and Intermediates in Bacterial Rubromycin Spiroketal Biosynthesis
| Compound/Enzyme | Type / Class | Function | Reference |
|---|---|---|---|
| Precursor 3 | Pentangular Polyketide | Starting substrate for rearrangement | nih.govresearchgate.net |
| GrhO5 | Flavoenzyme / Monooxygenase | Catalyzes oxidative rearrangement to a chemrxiv.orgchemrxiv.org-spiroketal intermediate | nih.govresearchgate.net |
| GrhO1 | Enzyme | Assists GrhO5, suppresses shunt product formation | researchgate.net |
| GrhO6 | Enzyme | Converts the chemrxiv.orgchemrxiv.org-spiroketal intermediate to the final nih.govchemrxiv.org-spiroketal | nih.govresearchgate.net |
| Compound 8 | nih.govchemrxiv.org-Spiroketal | Core structure of mature rubromycins | nih.govresearchgate.net |
Emerging Research Perspectives and Future Challenges
Integration of Artificial Intelligence and Machine Learning in Spiroketal Design and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, offering powerful tools for molecular design and synthesis planning. nih.govgcande.orgmdpi.comresearchgate.net For a molecule like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, AI and ML can be leveraged in several ways:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of known spiroketal-containing molecules to predict their physicochemical properties, biological activities, and synthetic accessibility. This can aid in the design of novel derivatives of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid with desired characteristics.
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule by analyzing vast reaction databases. mdpi.com This could lead to the discovery of more economical and sustainable pathways compared to traditional methods.
Reaction Optimization: Machine learning models can be used to optimize reaction conditions, such as temperature, catalyst loading, and solvent choice, to maximize the yield and purity of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid. gcande.org
The primary challenge in this area is the availability of high-quality, structured data specific to spiroketal chemistry. Building robust and accurate predictive models will require a concerted effort to curate and share relevant experimental data.
| AI/ML Application Area | Potential Impact on 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid Research | Key Challenges |
| Predictive Modeling | Design of derivatives with enhanced biological activity or improved properties. | Requirement for large, high-quality datasets of spiroketals. |
| Retrosynthetic Analysis | Discovery of novel, more efficient synthetic routes. | Validation of AI-proposed routes through laboratory experiments. |
| Reaction Optimization | Increased yield and purity, reduced waste and cost. | Integration of ML models with automated synthesis platforms. |
Advancements in High-Throughput Synthesis and Screening Methodologies
High-throughput synthesis and screening (HTS) are essential for accelerating the discovery of new molecules with valuable properties. spirochem.comnih.gov Applying these methodologies to 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid and its derivatives could significantly expedite the identification of lead compounds for various applications.
Parallel synthesis techniques allow for the rapid generation of a library of compounds based on the 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid scaffold. spirochem.com This library can then be screened in a high-throughput manner against various biological targets to identify compounds with interesting activities.
A key challenge is the development of robust and generalizable synthetic methods that are amenable to automation and parallelization for the construction of the spiroketal core. Furthermore, sensitive and reliable high-throughput screening assays need to be developed to evaluate the biological activity of the synthesized compounds.
Development of Sustainable and Economical Production Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and improve economic viability. rsc.orgrsc.org For the production of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, several strategies can be employed to enhance sustainability:
Catalytic Methods: Utilizing catalytic rather than stoichiometric reagents can significantly reduce waste. The development of novel catalysts for stereoselective spiroketalization is an active area of research. doi.org
Renewable Feedstocks: Exploring the use of bio-based starting materials can reduce the reliance on petrochemicals.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, as well as improved safety and scalability. rsc.org
The main challenge lies in developing methods that are both sustainable and economically competitive with existing technologies. This requires a holistic approach that considers the entire life cycle of the product, from starting materials to final disposal. A recent development in this area is the eSpiro method, a novel electrosynthetic approach for the sustainable synthesis of spiroketals via the anodic oxidation of malonic acids. rsc.org
Exploration of Novel Reactivity and Functionalization Strategies
Discovering new ways to form and functionalize the spiroketal core is crucial for accessing a wider range of molecular diversity. Recent research has focused on developing novel stereoselective methods for spiroketal synthesis. doi.orgnih.govbenthamscience.com For 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid, this could involve:
Kinetically Controlled Reactions: Developing reactions that favor the formation of less thermodynamically stable isomers, providing access to a broader range of stereochemical diversity. mskcc.org
Late-Stage Functionalization: Introducing functional groups onto the spiroketal scaffold at a late stage of the synthesis allows for the rapid generation of diverse analogs from a common intermediate.
Photochemical and Electrochemical Methods: These techniques can offer unique reactivity patterns and milder reaction conditions compared to traditional thermal methods. rsc.org
A significant challenge is to achieve high levels of stereocontrol in these novel reactions, as the biological activity of spiroketals is often highly dependent on their three-dimensional structure. nih.gov
| Functionalization Strategy | Potential for 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid | Research Focus |
| Kinetically Controlled Spiroketalization | Access to novel stereoisomers with unique biological profiles. | Development of new catalysts and reaction conditions. |
| Late-Stage C-H Functionalization | Rapid diversification of the molecular scaffold. | Selective activation of specific C-H bonds. |
| Photoredox Catalysis | Mild and selective introduction of functional groups. | Design of suitable photocatalysts and reaction setups. |
Interdisciplinary Research Frontiers Involving Spiroketal Chemistry
The study of spiroketals like 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid is not confined to synthetic chemistry but extends into various interdisciplinary fields. ucsb.edu
Chemical Biology: Spiroketal-containing molecules can be used as chemical probes to study biological processes. The carboxylic acid functionality of the target molecule provides a handle for conjugation to other molecules, such as fluorescent dyes or affinity tags.
Medicinal Chemistry: The spiroketal motif is present in numerous natural products with potent biological activities, including anticancer and antibiotic properties. semanticscholar.orgresearchgate.net Derivatives of 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid could be explored as potential therapeutic agents.
Materials Science: The rigid, three-dimensional structure of spiroketals makes them interesting building blocks for the development of new materials with unique properties, such as polymers and liquid crystals.
The primary challenge in these interdisciplinary endeavors is fostering effective communication and collaboration between scientists from different fields. A shared understanding of the language and methodologies of each discipline is essential for success.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
